
3-(4-Aminopiperazin-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminopiperazin-1-yl)propan-1-ol is an organic compound that features a piperazine ring substituted with an amino group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of piperazine attacks the carbon atom bonded to the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
化学反応の分析
Types of Reactions
3-(4-Aminopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
3-(4-Aminopiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Aminopiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a piperazine ring.
3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
3-(4-Aminopiperazin-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propanol chain, which allows for diverse chemical reactivity and potential biological activity. Its piperazine ring also provides a distinct structural framework that can interact with various biological targets.
特性
分子式 |
C7H17N3O |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(4-aminopiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H17N3O/c8-10-5-3-9(4-6-10)2-1-7-11/h11H,1-8H2 |
InChIキー |
VHVVVOXXYGOTGB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


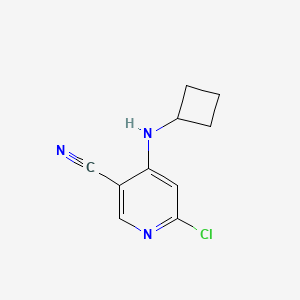
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)

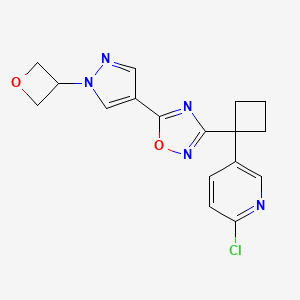
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
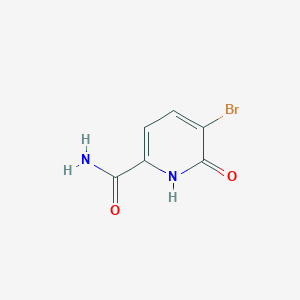
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
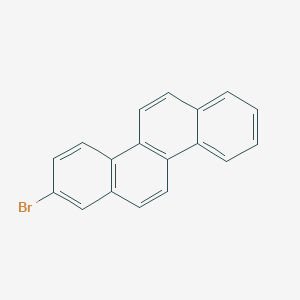


![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
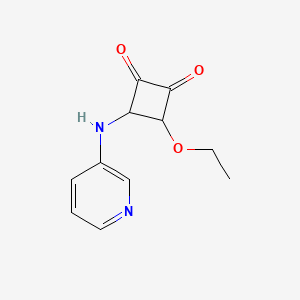
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
